molecular formula C31H52N2O23 B013878 Sialyl-Lewis X CAS No. 98603-84-0

Sialyl-Lewis X

Cat. No. B013878
CAS RN: 98603-84-0
M. Wt: 820.7 g/mol
InChI Key: LAQPKDLYOBZWBT-NYLDSJSYSA-N
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Description

Sialyl-Lewis X (sLe^x) is a tetrasaccharide carbohydrate sequence that plays a crucial role in various biological processes, including cell-cell recognition, inflammation, and cancer metastasis. It is recognized by selectin molecules on the surfaces of cells, mediating the adhesion of leukocytes to endothelial cells and contributing to the rolling of cancer cells on the endothelium, a key step in metastasis (Trinchera et al., 2017).

Scientific Research Applications

  • Cancer Research and Metastasis :

    • sLe^X serves as a ligand for selectins and is implicated in the hematogenous metastasis of cancers. This function is significant for understanding the mechanisms of cancer progression and developing targeted therapies (Kumamoto et al., 1998).
    • It is involved in the selectin-mediated adhesion of cancer cells to vascular endothelium, which contributes to cancer progression and hematogenous metastasis (Kannagi et al., 2004).
    • The expression of sLe^X in non-small cell lung cancer is determined by the expression of Lewis enzyme (FucTIII) and plasma-type α,3Fucosyltransferase (FucTVI), indicating its role in tumor biology (Togayachi et al., 1999).
  • Immunology and Inflammatory Diseases :

    • sLe^X acts as a ligand for selectin proteins during cell adhesion in inflammatory processes. It is overexpressed in various cancer cells, which has implications for inflammatory diseases (Jeong et al., 2001).
    • The sLe^X antigen on human plasma alpha1-acid-glycoprotein can be used to study its role in inflammatory diseases (Dage et al., 1998).
  • Biochemical Studies :

    • sLe^X recognition by E-selectin is exclusively entropy driven, which has implications for the design of carbohydrate-based drugs (Peters, 2012).
    • It is considered a "pre-organized water oligomer," allowing directed hydrogen bonds and benefiting from the release of water molecules from the large binding interface to bulk water (Binder et al., 2012).
  • Chemical Synthesis :

    • Sialyl Lewis X and its derivatives have been synthesized using enzymatic glycosylations with in situ regeneration of UDP-galactose, CMP-N-acetylneuraminic acid, and GDP-fucose, which is important for further biochemical and medicinal research (Ichikawa et al., 1992).

Future Directions

The field of glycobiology, which includes the study of sialyl Lewis X, is poised for a boom in drug development . Dysregulated glycosylation, such as changes in the expression of sialyl Lewis X, plays a major role in disease processes from immune evasion to cognition, sparking research that aims to target glycans for therapeutic benefit . The lessons learned from these approaches are paving the way for future glycobiology-focused therapeutics .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPKDLYOBZWBT-NYLDSJSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913167
Record name 3′-Sialyl-Lewis X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sialyl-Lewis X
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sialyl-Lewis X

CAS RN

98603-84-0
Record name Sialyl-Lewis X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98603-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sialyl lewis X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-Sialyl-Lewis X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIALYL LEWIS X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sialyl-Lewis X
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,100
Citations
M Trinchera, A Aronica, F Dall'Olio - Biology, 2017 - mdpi.com
… structures Siaα2,3Galβ1,3(Fucα1,4)GlcNAc and Siaα2,3Galβ1,4(Fucα1,3)GlcNAc constitute the epitopes of the carbohydrate antigens sialyl-Lewis a (sLe a ) and sialyl-Lewis x (sLe x ), …
Number of citations: 114 0-www-mdpi-com.brum.beds.ac.uk
Y Ichikawa, YC Lin, DP Dumas, GJ Shen… - Journal of the …, 1992 - ACS Publications
… GESA calculation of sialyl Lewis x gave four minimum-energy conformers,and the two (A and B) … of sialyl Lewis x to sialyl Lewis a indicates that the recognition domain of sialyl Lewis x …
Number of citations: 488 0-pubs-acs-org.brum.beds.ac.uk
A Takada, K Ohmori, T Yoneda, K Tsuyuoka… - Cancer research, 1993 - AACR
… Monoclonal antibodies SNH3 (specific to sialyl Lewis X, supplied by Dr. Sen-itiroh Hakomori, … The carbohydrate structures of the sialyl Lewis X and sialyl Lewis A antigens and the …
Number of citations: 692 aacrjournals.org
GE Rydell, J Nilsson, J Rodriguez-Diaz… - …, 2009 - academic.oup.com
… showed an additional binding to sialyl Lewis x. This novel binding was … sialyl Lewis x, sialyl diLewis x and sialylated type 2 chain conjugates. In inhibition experiments, the sialyl Lewis x …
Number of citations: 117 0-academic-oup-com.brum.beds.ac.uk
C Ohyama, S Tsuboi, M Fukuda - The EMBO journal, 1999 - embopress.org
… We thus conclude that NK cells do not recognize low levels of sialyl Lewis X as foreign and suggest that only sialyl Lewis X overexpressed in short N-glycans is recognized by NK cells. …
Number of citations: 242 www.embopress.org
S Hemmerich, SD Rosen - Biochemistry, 1994 - ACS Publications
… possess functional determinants that are related to sialyl Lewis x, since various sLeMype structures … The resulting structure, 6'-sulfated sialyl Lewis x, is hereafter designated structure 2: …
Number of citations: 252 0-pubs-acs-org.brum.beds.ac.uk
LLW Cooling, DS Zhang, TAW Koerner - Trends in Glycoscience and …, 1997 - jstage.jst.go.jp
… Abstract Lewis X (Lex) and sialyl Lewis X (sLex) are carbohydrate blood group antigens important in cell adhesion. On cell membranes, Lex and sLexmay be expressed on …
Number of citations: 14 www.jstage.jst.go.jp
H Yu, K Lau, Y Li, G Sugiarto… - Current protocols in …, 2012 - Wiley Online Library
L‐Fucose has been found abundantly in human milk oligosaccharides, bacterial lipopolysaccharides, glycolipids, and many N‐ and O‐linked glycans produced by mammalian cells. …
N Mondal, B Dykstra, J Lee, DJ Ashline… - Journal of Biological …, 2018 - ASBMB
… Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast … that is involved in biosynthesis of the sialyl Lewis X carbohydrate determinants in leukocytes. …
Number of citations: 63 www.jbc.org
F Bizik, I Tvaroska - Chem. Pap, 1996 - researchgate.net
… -dimensional structure of the sialyl Lewis x and sialyl Lewis a (… conformer of the sialyl Lewis x exists in aqueous solution [5, 7, … modelling studies of sialyl Lewis x and sialyl Lewis a and …
Number of citations: 9 www.researchgate.net

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